Covalent Binding to Menin C329 Enables Sustained Target Engagement Compared to Reversible Menin Inhibitors
M-1211 (M-1121) establishes a covalent interaction with Cysteine 329 located in the MLL-binding pocket of menin, a feature confirmed by mass spectrometry and X-ray crystallography [1]. In contrast, reversible menin-MLL inhibitors such as MI-503 and VTP50469 do not form covalent bonds with the target protein, resulting in fundamentally different binding kinetics and potentially different resistance profiles [2].
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Covalent, irreversible bond with menin C329 |
| Comparator Or Baseline | MI-503: Reversible inhibition of menin-MLL interaction (IC50 ~ 14 nM); VTP50469: Reversible inhibition |
| Quantified Difference | Qualitative difference: Covalent vs. Reversible mechanism of action |
| Conditions | Biochemical binding assays; X-ray crystallography; mass spectrometry |
Why This Matters
Covalent binding confers prolonged target engagement that may translate to sustained pharmacodynamic effects and potentially lower dosing frequency in preclinical models.
- [1] Zhang M, et al. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression. J Med Chem. 2021;64(14):10333-10349. View Source
- [2] Borkin D, He S, Miao H, et al. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. View Source
